Lenalidomide (sodium)

Catalog No.
S12860021
CAS No.
M.F
C13H13N3NaO3
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide (sodium)

Product Name

Lenalidomide (sodium)

Molecular Formula

C13H13N3NaO3

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);

InChI Key

FAIDVIRXUOZPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na]

Lenalidomide is a synthetic derivative of thalidomide, classified as an immunomodulatory drug. Its chemical structure is represented by the formula C13H13N3O3C_{13}H_{13}N_{3}O_{3} and is characterized by a piperidine-2,6-dione core with an amino group and an isoindoline moiety. This compound exhibits a range of pharmacological effects, making it particularly valuable in treating hematological malignancies such as multiple myeloma and certain types of lymphoma. Lenalidomide is recognized for its ability to modulate immune responses and promote apoptosis in malignant cells, thus enhancing the efficacy of other therapeutic agents .

The synthesis of lenalidomide primarily involves the catalytic reduction of its nitro precursor, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. This reaction typically yields high purity and molar yields exceeding 90% . Key reactions include:

  • Catalytic Reduction: The nitro group is reduced to an amino group using hydrogenation conditions.
  • Salt Formation: Lenalidomide can form acid addition salts through reactions with various acids, such as hydrochloric or sulfuric acid, which can enhance its solubility and stability .
  • Hybrid Nanoparticle Formation: Lenalidomide can also be conjugated with gold nanoparticles to improve drug delivery systems, where it interacts with gold ions through chelation .

Lenalidomide exhibits multiple mechanisms of action:

  • Immunomodulation: It enhances T cell activation and promotes the production of cytokines such as interleukin-2, which are crucial for immune response .
  • Antiangiogenesis: Lenalidomide inhibits angiogenesis by affecting endothelial cell proliferation and migration.
  • Direct Antitumor Effects: It induces apoptosis in malignant cells by disrupting their survival signals and promoting the degradation of specific proteins involved in cell growth regulation .

The compound has shown efficacy in clinical settings, particularly in combination therapies for multiple myeloma and myelodysplastic syndromes.

The synthesis of lenalidomide can be achieved through several methods:

  • Catalytic Reduction Method:
    • Involves the reduction of a nitro intermediate using hydrogenation techniques.
    • Typically employs solvents like methanol or N,N-dimethylformamide at controlled temperatures to optimize yield and purity .
  • Acid Addition Salt Formation:
    • Lenalidomide can be converted into various acid addition salts to improve solubility.
    • This process involves reacting lenalidomide with acids under specific conditions to yield crystalline salts that can be further purified .
  • Nanoparticle Conjugation:
    • Lenalidomide is incorporated into hybrid gold nanoparticles for enhanced delivery.
    • This method involves chelating lenalidomide with gold ions in the presence of polymers like polyethylene glycol .

Lenalidomide is primarily used in oncology for:

  • Multiple Myeloma: Approved for use as a monotherapy or in combination with dexamethasone.
  • Myelodysplastic Syndromes: Particularly effective in patients with deletion 5q.
  • Other Hematological Malignancies: Investigated for use in various lymphomas and chronic lymphocytic leukemia.

Beyond oncology, lenalidomide's immunomodulatory properties are being explored for potential applications in autoimmune diseases and inflammatory conditions.

Research has demonstrated that lenalidomide interacts with various biological targets:

  • Cereblon Protein: The primary mechanism involves binding to cereblon, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are critical for tumor cell survival .
  • Cytokine Modulation: Studies show that lenalidomide alters cytokine profiles, enhancing immune responses against tumors while also modulating inflammatory pathways .

These interactions underscore its dual role as both an anticancer agent and an immunomodulator.

Several compounds share structural similarities or functional properties with lenalidomide. Below is a comparison highlighting their unique aspects:

Compound NameStructure SimilarityMechanism of ActionUnique Features
ThalidomideYesImmunomodulatoryFirst generation; associated with teratogenic effects.
PomalidomideYesImmunomodulatoryMore potent than lenalidomide; used for refractory multiple myeloma.
5-HydroxythalidomideYesImmunomodulatoryActive metabolite of thalidomide; retains some therapeutic effects.
6-Fluoro lenalidomideYesEnhanced interaction with targetsModified version showing improved binding affinity for IKZF1.

Lenalidomide stands out due to its balance between efficacy and safety profile, making it a cornerstone in hematological cancer treatment while minimizing adverse effects compared to its predecessors like thalidomide.

Bromomethyl-Nitrobenzoic Acid Intermediate Utilization

The synthesis of lenalidomide sodium begins with the strategic utilization of bromomethyl-nitrobenzoic acid intermediates, which serve as crucial building blocks in the pharmaceutical manufacturing process [1]. The primary intermediate, methyl 2-bromomethyl-3-nitrobenzoate, is obtained through bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in acetonitrile at temperatures ranging from 55-75°C [7]. This intermediate exhibits specific physicochemical properties that make it particularly suitable for subsequent condensation reactions [12].

The bromomethyl-nitrobenzoic acid intermediate demonstrates optimal reactivity when prepared under controlled atmospheric conditions [1]. Research findings indicate that the intermediate synthesis involves a four-step sequence including nucleophilic displacement, acylation, simultaneous reduction-cyclization, and alkylation processes [11]. The molecular formula C8H6BrNO4 of 2-bromomethyl-3-nitrobenzoic acid provides the essential structural framework for subsequent transformations [9].

Industrial scale preparation of this intermediate requires precise temperature control and solvent selection to achieve yields exceeding 86% [1]. The condensation of 2-bromomethyl-3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione proceeds efficiently at room temperature in dimethylformamide in the presence of triethylamine [9]. The resulting intermediate compound maintains stability under ambient conditions when stored at 2-8°C under inert gas atmosphere [12].

Table 1: Bromomethyl-Nitrobenzoic Acid Intermediate Properties

PropertyValueReference
Molecular Weight260.04 g/mol [9] [9]
Melting Point72-74°C [12] [12]
Solubility in MethanolSoluble [12] [12]
Storage Temperature2-8°C [12] [12]
Purity Requirement>99% [1] [1]

Zinc-Mediated Reduction Processes

Zinc-mediated reduction represents a critical transformation step in lenalidomide sodium synthesis, converting nitro intermediates to their corresponding amino derivatives [1]. The reduction process utilizes zinc powder in combination with acidic media to achieve selective conversion of the nitro group while preserving other functional groups [17]. Research demonstrates that zinc dust provides electrons that effectively reduce nitro groups through a multi-step mechanism involving nitroso and hydroxylamine intermediates [19].

The optimization of zinc-mediated reduction requires careful control of reaction parameters including temperature, solvent composition, and metal-to-substrate ratios [1]. Industrial implementations employ zinc powder with controlled cadmium content (approximately 0.1% by mass) to ensure consistent reduction performance [1]. The reaction proceeds optimally at temperatures between 75-85°C with reaction times ranging from 1-2 hours for complete conversion [1].

Mechanistic studies reveal that zinc-mediated reduction involves initial electron transfer to the nitro group, followed by protonation and subsequent reduction steps [17]. The process demonstrates excellent compatibility with sensitive functionalities including halogens, hydroxyl groups, carboxylic acids, and amide functionalities [17]. Monitoring of the reduction progress can be accomplished through high-performance liquid chromatography or nuclear magnetic resonance spectroscopy techniques [1].

Table 2: Zinc-Mediated Reduction Parameters

ParameterOptimal RangeYield ImpactReference
Temperature75-85°C [1]90.3% yield [1] [1]
Reaction Time1-2 hours [1]Complete conversion [1] [1]
Zinc Equivalents4.5 equivalents [1]High efficiency [1] [1]
Cadmium Content<0.1% [1]Metal purity [1] [1]
pH RangeAcidic conditions [17]Selectivity enhancement [17] [17]

The zinc reduction process demonstrates remarkable selectivity for aromatic nitro compounds, achieving yields of 89-95% for various substituted nitrobenzenes [17]. Alternative reducing agents such as iron powder have been investigated, showing similar efficacy with yields reaching 90.3% under optimized conditions [1]. The choice between zinc and iron reduction systems depends on specific substrate requirements and downstream processing considerations [1].

Salt Formation Optimization Parameters

Solvent System Selection (Ethyl Acetate/Isopropanol)

The selection of appropriate solvent systems plays a fundamental role in optimizing salt formation processes for lenalidomide sodium [1]. Ethyl acetate/isopropanol mixtures have emerged as particularly effective solvents for crystallization and salt formation due to their complementary solubility characteristics [1]. Research indicates that the ethyl acetate component provides optimal solubility for organic intermediates, while isopropanol facilitates controlled precipitation of the sodium salt form [1].

Industrial scale implementations utilize ethyl acetate/isopropanol ratios that maximize both dissolution efficiency and crystallization control [1]. The solvent system selection directly influences crystal morphology, particle size distribution, and final product purity [34]. Temperature-dependent solubility studies demonstrate that ethyl acetate/isopropanol mixtures provide excellent control over supersaturation levels during crystallization processes [32].

The purification sequence involves multiple solvent washes using ethyl acetate/isopropanol combinations to remove residual impurities and achieve pharmaceutical-grade purity [1]. Optimization studies reveal that specific solvent ratios enhance the formation of stable crystalline forms while minimizing the presence of undesired polymorphs [1]. The volatile nature of both solvents facilitates efficient solvent removal during final drying operations [1].

Table 3: Ethyl Acetate/Isopropanol System Parameters

Solvent RatioSolubility EnhancementCrystallization RateProduct PurityReference
1:1Moderate [1]Fast [1]99.5% [1] [1]
2:1High [1]Controlled [1]99.8% [1] [1]
3:1Optimal [1]Moderate [1]99.9% [1] [1]

Acid-Base Stoichiometric Ratios

The optimization of acid-base stoichiometric ratios represents a critical parameter in lenalidomide sodium salt formation [27]. Pharmaceutical salt formation requires precise control of stoichiometric relationships to ensure complete conversion and optimal crystal properties [22]. Research demonstrates that lenalidomide, containing ionizable functional groups, can form stable sodium salts when combined with appropriate base equivalents under controlled conditions [29].

The stoichiometric optimization process involves systematic evaluation of base-to-drug ratios ranging from 0.8 to 1.2 equivalents to determine optimal conversion efficiency [27]. Sodium hydroxide serves as the preferred base for salt formation due to its high solubility and complete ionization characteristics [35]. The formation of stable sodium salts requires careful pH control, typically maintained between 8-10 to ensure complete deprotonation of acidic functionalities [28].

Kinetic studies reveal that salt formation proceeds rapidly under optimized stoichiometric conditions, with complete conversion achieved within 30-60 minutes at elevated temperatures [27]. The excess base content must be carefully controlled to prevent degradation of sensitive functional groups while ensuring complete salt formation [24]. Quality control parameters include monitoring of residual free base content and confirmation of desired salt stoichiometry through analytical techniques [27].

Table 4: Stoichiometric Optimization Results

Base EquivalentsConversion RateSalt PurityResidual BaseProcessing TimeReference
0.9 eq95% [27]98.5% [27]<0.1% [27]45 min [27] [27]
1.0 eq99% [27]99.2% [27]<0.05% [27]30 min [27] [27]
1.1 eq99.5% [27]99.0% [27]0.2% [27]25 min [27] [27]

Solubility Characteristics in Aqueous and Organic Media

Lenalidomide exhibits highly pH-dependent solubility characteristics that significantly influence its pharmaceutical performance. The compound demonstrates poor aqueous solubility under neutral and alkaline conditions, with water solubility remaining below 1.5 milligrams per milliliter at physiological pH [1] [2]. However, solubility increases dramatically under acidic conditions, reaching 18.0 milligrams per milliliter in 0.1 normal hydrochloric acid buffer at pH 1.21 [3] [1].

The pH-dependent solubility profile shows marked variations across different buffer systems. At pH values of 4.6, 6.8, and 7.4, lenalidomide solubility ranges consistently between 0.4 to 0.5 milligrams per milliliter [4]. This low solubility in less acidic buffers represents a significant pharmaceutical challenge for oral bioavailability [4]. The compound demonstrates preferential solubility in organic solvents, with dimethyl sulfoxide achieving 51.5 milligrams per milliliter and dimethylformamide reaching 16.0 milligrams per milliliter [5].

Enhanced solubility strategies through cocrystal formation have demonstrated promising results. Cocrystals with urea and 3,5-dihydroxybenzoic acid showed improved apparent solubility values and intrinsic dissolution rates in phosphate buffer at pH 6.8 compared to the parent compound [6]. The three-dimensional hydrogen-bonded frameworks formed between lenalidomide and coformers contribute to these enhanced dissolution properties [6].

Solvent/ConditionSolubility (mg/mL)Reference
Water< 1.5TGA Australia
pH 1.2118.0TGA Australia
0.1N HCl buffer18.0Patent US8686153B2
pH 4.60.4-0.5FDA Label
pH 6.80.4-0.5FDA Label
pH 7.40.4-0.5Patent US8686153B2
Organic solventsHigher solubilityFDA Label
DMSO51.5MedKoo
DMF16.0MedKoo
Less acidic buffers0.4-0.5FDA Label
Phosphate buffer pH 6.8Improved via cocrystalsCrystal Growth & Design
Low pH solutionsSignificantly higherFDA Label

Thermal Stability and Degradation Pathways

Lenalidomide demonstrates excellent thermal stability under controlled conditions, with a melting point range of 265-270°C [1] [2] [7]. The compound maintains structural integrity at elevated temperatures, remaining stable in hot water at 55°C for 24 hours during suspension preparation [8] [9]. This thermal robustness supports its pharmaceutical processing requirements, though high melting points may induce thermal decomposition during certain manufacturing processes such as melt extrusion [10].

Comprehensive forced degradation studies reveal lenalidomide's selective vulnerability to oxidative conditions. Under oxidative stress using 30% hydrogen peroxide at room temperature for 24 hours, the compound exhibits 6.0-6.1% degradation, representing the most significant degradation pathway observed [11] [12]. In contrast, acid hydrolysis conditions (0.5 normal hydrochloric acid at 60°C for 2 hours) produce minimal degradation at 0.014%, primarily yielding 5-hydroxy-lenalidomide as the major metabolite [11].

Base hydrolysis and thermal degradation show exceptional stability, with no detectable degradation under 0.5 normal sodium hydroxide conditions or thermal exposure at 60°C for 48 hours [11] [12]. Water-mediated hydrolysis demonstrates minimal impact, producing only 0.012% degradation under accelerated conditions [11]. The compound undergoes slow non-enzymatic hydrolysis in aqueous solutions at physiological pH through glutarimide ring cleavage, though this process contributes minimally to overall clearance [9].

Photostability characteristics remain largely unexplored in current literature, though related thalidomide analogues demonstrate susceptibility to UV-induced degradation. Peroxidase-mediated degradation represents a unique pathway where lenalidomide inhibits intracellular hydrogen peroxide decomposition, leading to reactive oxygen species accumulation and subsequent cellular effects [13] [14].

Degradation TypeConditionsDegradation (%)Main ProductsReference
Oxidative (Hydrogen Peroxide)30% H₂O₂/5 mL/Room temperature/24 hrs6.0-6.1Unknown oxidation productsJ Adv Sci Res 2023
Acid Hydrolysis (0.5N HCl)0.5N HCl/5mL/60°C/2hrs0.0145-Hydroxy-lenalidomideJ Adv Sci Res 2023
Base Hydrolysis (0.5N NaOH)0.5N NaOH/5mL/60°C/2hrsNot detectedMinimal degradationJ Adv Sci Res 2023
Thermal Degradation (60°C)Thermal oven/60°C/48hrsNot detectedMinimal degradationJ Adv Sci Res 2023
Water HydrolysisWater/5mL/60°C/4hrs0.012Hydrolysis productsJ Adv Sci Res 2023
Non-enzymatic HydrolysisAqueous solutions, physiological pHSlow hydrolytic cleavageGlutarimide ring cleavage productsPMC Article
PhotodegradationUV irradiationVariablePhotodegradation productsLiterature review
Peroxidase-mediatedCellular peroxidase inhibitionConcentration-dependentH₂O₂ accumulationPMC Article

Hydration States and Polymorphic Transitions

Lenalidomide exhibits remarkable solid-state diversity with multiple polymorphic forms and hydration states that demonstrate distinct physicochemical properties and pharmaceutical performance characteristics. The compound exists in at least ten characterized crystalline forms, including anhydrous polymorphs, solvates, and hydrates [15] [16] [17].

Form I represents the thermodynamically stable anhydrous form, characterized by powder X-ray diffraction peaks at 8.9, 25.9, and 27.5 degrees two-theta [15]. This form serves as the primary pharmaceutical polymorph due to its superior thermodynamic stability. Form II, the hemihydrate, contains 0.5 water molecules per drug molecule and demonstrates conversion to Form IV upon dehydration rather than direct transformation to Form I [16].

Novel dihydrate forms demonstrate particularly fascinating solid-state behavior. Dihydrate E1 (stick-shaped crystals) and Dihydrate E2 (rhombic prism-shaped crystals) both contain two water molecules per drug molecule yet exhibit identical crystal structures despite different thermal and dissolution properties [18] [19]. E1 exhibits two-step dehydration along water channels parallel to the crystallographic c-axis, while E2 shows one-step rapid dehydration perpendicular to these channels [18] [19].

Solvate forms including dimethylformamide, dimethyl sulfoxide, and acetone solvates (Forms III, V, and VI respectively) all convert to Form I upon desolvation [16]. In contrast, hydrated forms undergo bifurcated phase transformations, with hydrates converting to metastable Form IV upon dehydration, which subsequently transforms to stable Form I upon further heating [16].

Hydrate TypeWater ContentDehydration MechanismWater Channel OrientationStability BehaviorReference
Dihydrate E1 (Stick-shaped)2 molecules per drug moleculeTwo-step dehydration processDehydration along water channelsDifferent dissolution ratesCrystEngComm 2025
Dihydrate E2 (Rhombic prism)2 molecules per drug moleculeOne-step rapid dehydrationDehydration perpendicular to channelsDifferent thermal propertiesCrystEngComm 2025
Hemihydrate (Form II)0.5 molecules per drug moleculeGradual water lossNot specifiedConverts to anhydrous upon heatingMultiple literature sources
Anhydrous (Form I)0 moleculesNot applicableNot applicableMost thermodynamically stableMultiple literature sources
Anhydrous (Form IV)0 moleculesNot applicableNot applicableMetastable, converts to Form ICrystal Growth & Design

Thermal analysis reveals distinct dehydration kinetics for different hydrated forms. Differential scanning calorimetry and thermogravimetric analysis demonstrate form-specific water loss patterns that correlate with crystal morphology and water channel architecture [18] [19]. Variable temperature powder X-ray diffraction studies confirm phase transformation sequences and provide mechanistic insights into solid-phase reactions [16].

Polymorphic stability relationships follow predictable thermodynamic principles, with Form I representing the global energy minimum. However, kinetic factors and crystallization conditions can produce metastable forms with enhanced pharmaceutical properties, particularly improved dissolution characteristics that may offer therapeutic advantages [17] [16].

FormCrystal SystemStabilityKey CharacteristicsReference
Form I (Anhydrous)Thermodynamically stableMost stable anhydrous formPXRD peaks at 8.9, 25.9, 27.5°Patent WO2010129636A2
Form II (Hemihydrate)Metastable hydrateConverts to Form IV upon dehydrationContains water moleculesLiterature multiple sources
Form III (DMF Solvate)Solvate formConverts to Form I upon desolvationDMF in crystal latticeCrystal Growth & Design
Form IV (Anhydrous)Novel anhydrous (metastable)Converts to Form I upon heatingIsostructural transformationsCrystal Growth & Design
Form V (DMSO Solvate)Solvate formConverts to Form I upon desolvationDMSO in crystal latticeCrystal Growth & Design
Form VI (Acetone Solvate)Solvate formConverts to Form I upon desolvationAcetone in crystal latticeCrystal Growth & Design
Form VII (Dihydrate)Hydrate formConverts to Form IV upon dehydrationTwo water molecules per drug moleculeCrystal Growth & Design
Form α (Anhydrous)New anhydrous formFaster dissolution, larger solubilityBetter dissolution propertiesDrug Development Research
Form β (Anhydrous)New anhydrous formNovel propertiesDifferent thermal behaviorDrug Development Research
Form H1 (NMP Solvate)N-methylpyrrolidone solvateCharacterized by PXRDPXRD peaks at 10.6, 11.7, 14.9°Patent EP2688649B1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.08546057 g/mol

Monoisotopic Mass

282.08546057 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types